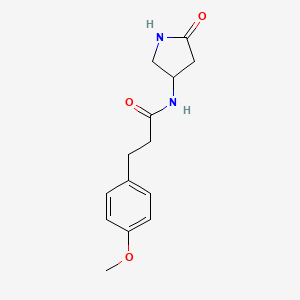
3-(chloromethyl)-1-(2-phenylethyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(chloromethyl)-1-(2-phenylethyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a chloromethyl group and a phenylethyl group attached to the pyrazole ring, making it a versatile intermediate in organic synthesis and various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-1-(2-phenylethyl)-1H-pyrazole typically involves the reaction of 1-(2-phenylethyl)-1H-pyrazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate. The reaction is usually carried out in the presence of a base like sodium hydride or potassium carbonate to facilitate the formation of the chloromethyl group.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency, scalability, and safety. Flow microreactor systems are often employed to ensure precise control over reaction conditions and to minimize the formation of by-products .
化学反応の分析
Types of Reactions
3-(chloromethyl)-1-(2-phenylethyl)-1H-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the pyrazole ring can lead to the formation of dihydropyrazole derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Formation of aldehyde or carboxylic acid derivatives.
Reduction: Formation of dihydropyrazole derivatives.
科学的研究の応用
3-(chloromethyl)-1-(2-phenylethyl)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(chloromethyl)-1-(2-phenylethyl)-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .
類似化合物との比較
Similar Compounds
1-(2-phenylethyl)-1H-pyrazole: Lacks the chloromethyl group, making it less reactive in substitution reactions.
3-(bromomethyl)-1-(2-phenylethyl)-1H-pyrazole: Similar structure but with a bromomethyl group, which can undergo similar reactions but with different reactivity.
3-(hydroxymethyl)-1-(2-phenylethyl)-1H-pyrazole: Contains a hydroxymethyl group, making it more suitable for oxidation reactions.
Uniqueness
3-(chloromethyl)-1-(2-phenylethyl)-1H-pyrazole is unique due to its chloromethyl group, which provides a versatile handle for further functionalization through substitution reactions
特性
IUPAC Name |
3-(chloromethyl)-1-(2-phenylethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2/c13-10-12-7-9-15(14-12)8-6-11-4-2-1-3-5-11/h1-5,7,9H,6,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFONDVFAHVQLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=CC(=N2)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-({6-[(4-chlorophenyl)sulfinyl]-3-pyridinyl}methylene)-N-[(4-methoxybenzoyl)oxy]amine](/img/structure/B2645654.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(o-tolyloxy)acetamide](/img/structure/B2645659.png)
![3-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-1-(propan-2-yl)pyrrolidin-2-one](/img/structure/B2645660.png)

![1-[2-(6-Methylpyridin-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2645668.png)
![1-(azepan-1-yl)-2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)ethan-1-one](/img/structure/B2645669.png)


![4-(4-ETHYLPHENOXY)-N-[4-(MORPHOLIN-4-YL)PHENYL]BUTANAMIDE](/img/structure/B2645672.png)

![Methyl 2-[1-[2-[ethyl(prop-2-enoyl)amino]acetyl]pyrrolidin-3-yl]acetate](/img/structure/B2645675.png)

![N-[1-(Pyridine-4-carbonyl)piperidin-4-yl]prop-2-enamide](/img/structure/B2645677.png)
